molecular formula C36H31N5O5 B12224436 5'-O-Trt-N6-Bz-rA

5'-O-Trt-N6-Bz-rA

Cat. No.: B12224436
M. Wt: 613.7 g/mol
InChI Key: CLQLOYVVKMWBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Trt-N6-Bz-rA involves multiple steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the N6 position is protected with a benzoyl (Bz) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (tBDMS) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl and N,N-diisopropyl groups .

Industrial Production Methods

Industrial production of 5’-O-Trt-N6-Bz-rA follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-Trt-N6-Bz-rA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired oligonucleotide with the sequence specified by the researcher. The protective groups are removed sequentially to yield the final oligonucleotide .

Scientific Research Applications

5’-O-Trt-N6-Bz-rA is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:

Mechanism of Action

The mechanism of action of 5’-O-Trt-N6-Bz-rA involves its incorporation into oligonucleotides during chemical synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can hybridize with its target sequence, enabling various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Trt-N6-Bz-rA is unique due to its combination of protective groups, which provide enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable for producing high-purity oligonucleotides for research and therapeutic applications .

Properties

Molecular Formula

C36H31N5O5

Molecular Weight

613.7 g/mol

IUPAC Name

N-[9-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C36H31N5O5/c42-30-28(21-45-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27)46-35(31(30)43)41-23-39-29-32(37-22-38-33(29)41)40-34(44)24-13-5-1-6-14-24/h1-20,22-23,28,30-31,35,42-43H,21H2,(H,37,38,40,44)

InChI Key

CLQLOYVVKMWBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

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